

AM-966 (CAS number: 1228690-19-4): A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM-966

Cat. No.: B605391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document provides a comprehensive technical overview of **AM-966**, including its pharmacological properties, key in vitro and in vivo experimental data, detailed experimental methodologies, and an exploration of its mechanism of action. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, with the LPA1 receptor playing a crucial role in various physiological and pathological processes, including fibrosis. **AM-966** has emerged as a valuable research tool for investigating the therapeutic potential of LPA1 antagonism.

Pharmacological Profile

AM-966 is an orally bioavailable small molecule that acts as a high-affinity, selective antagonist of the LPA1 receptor. Its primary mechanism of action is the inhibition of LPA-stimulated intracellular signaling.

In Vitro Activity

AM-966 has been shown to potently inhibit LPA1-mediated cellular responses in various in vitro assays. The following table summarizes the key quantitative data.

Assay Type	Cell Line	Species	Endpoint	IC50 (nM)	Reference
Calcium Release	CHO cells expressing human LPA1	Human	Inhibition of LPA-stimulated Ca ²⁺ release	17	[1] [2]
Chemotaxis	IMR-90 human lung fibroblasts	Human	Inhibition of LPA-induced chemotaxis	181	[2]
Chemotaxis	A2058 human melanoma cells	Human	Inhibition of LPA-induced chemotaxis	138 ± 43	[1]
Chemotaxis	CHO cells expressing mouse LPA1	Mouse	Inhibition of LPA-induced chemotaxis	469 ± 54	[1]
ERK1/2 Phosphorylation	CHO-K1 cells	Hamster	Inhibition of LPA-induced p-ERK1/2	3.8 ± 0.4	[1]

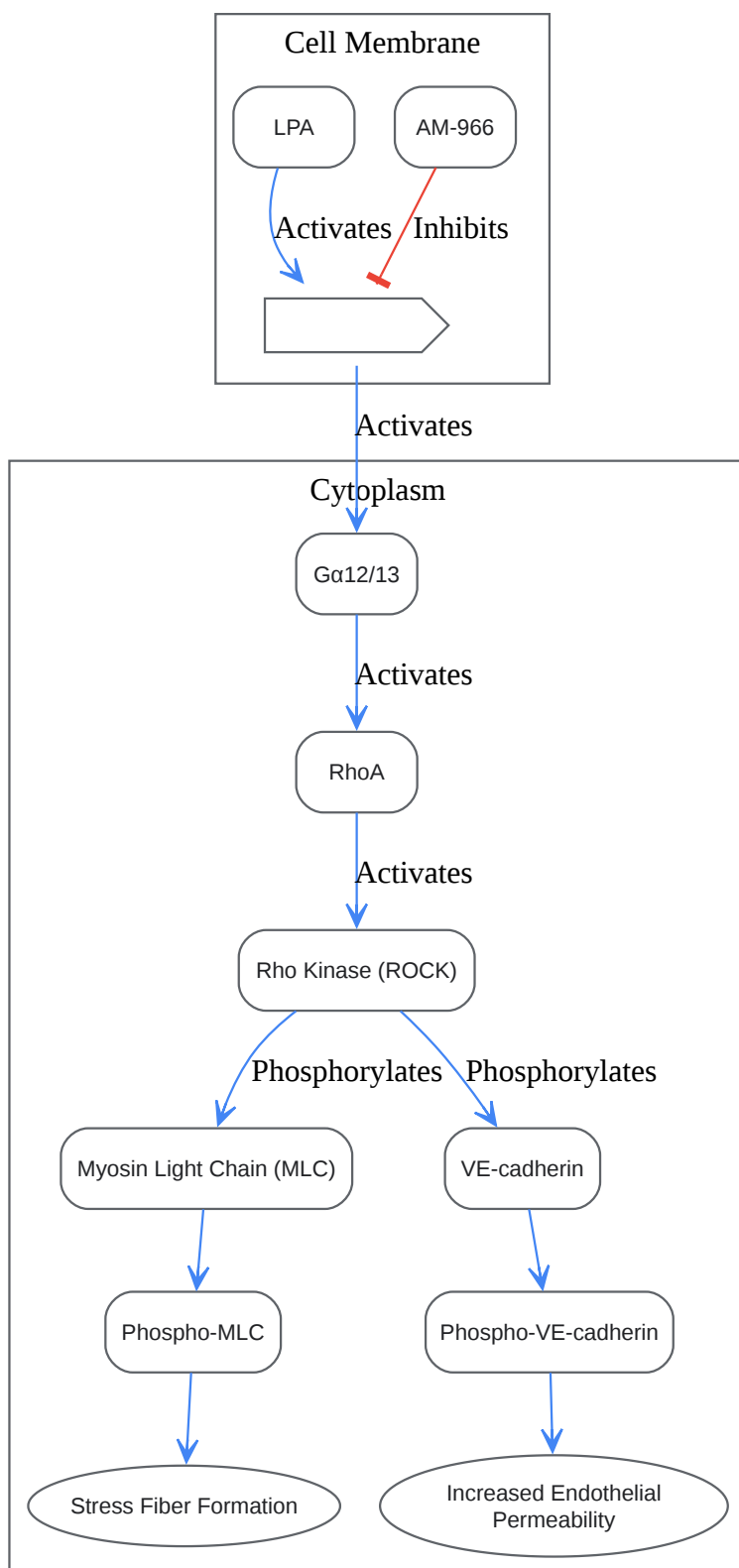
In Vivo Activity

In preclinical animal models, **AM-966** has demonstrated efficacy in reducing fibrosis and inflammation.

Animal Model	Treatment	Key Findings	Reference
Bleomycin-induced lung fibrosis (Mouse)	30 mg/kg, twice daily	Reduced lung injury, vascular leakage, inflammation, and fibrosis.	[1]

Mechanism of Action: Signaling Pathways

AM-966 exerts its effects by blocking the downstream signaling cascades initiated by the activation of the LPA1 receptor. A key pathway involves the Gα12/13-RhoA signaling axis.



[Click to download full resolution via product page](#)

AM-966 blocks LPA1-mediated activation of the RhoA signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 2. criver.com [criver.com]
- To cite this document: BenchChem. [AM-966 (CAS number: 1228690-19-4): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605391#am-966-cas-number-1228690-19-4\]](https://www.benchchem.com/product/b605391#am-966-cas-number-1228690-19-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com